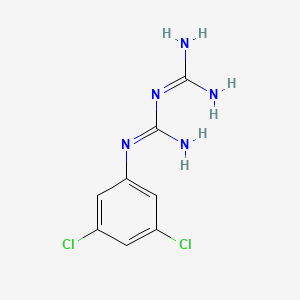

N-(3,5-dichlorophenyl)imidodicarbonimidic diamide

Descripción

Propiedades

IUPAC Name |

1-(diaminomethylidene)-2-(3,5-dichlorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N5/c9-4-1-5(10)3-6(2-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXACHZAYWAZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339817 | |

| Record name | N-(3,5-dichlorophenyl)imidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-93-1 | |

| Record name | N-(3,5-dichlorophenyl)imidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(3,5-diclorofenil)imidodicarbonimidida diamida generalmente implica la reacción de 3,5-dicloroanilina con cianamida en condiciones controladas. La reacción se lleva a cabo en presencia de un solvente adecuado, como etanol o metanol, y un catalizador, como ácido clorhídrico o ácido sulfúrico. La mezcla de reacción se calienta a una temperatura específica, generalmente alrededor de 60-80 °C, y se agita durante varias horas para garantizar la conversión completa de los materiales de partida.

Métodos de producción industrial

En entornos industriales, la producción de N-(3,5-diclorofenil)imidodicarbonimidida diamida sigue una ruta sintética similar, pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a lograr una calidad de producto constante. El producto final se purifica mediante técnicas como la recristalización o la cromatografía para eliminar cualquier impureza.

Análisis De Reacciones Químicas

Tipos de reacciones

N-(3,5-diclorofenil)imidodicarbonimidida diamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno. Esta reacción generalmente conduce a la formación de productos oxidados correspondientes.

Reducción: La reducción del compuesto se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que da como resultado la formación de derivados reducidos.

Sustitución: Los átomos de cloro en el anillo fenilo pueden sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, peróxido de hidrógeno; condiciones de reacciónmedio ácido o neutro, temperatura ambiente a temperaturas elevadas.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio; condiciones de reaccióndisolventes anhidros, temperaturas bajas a moderadas.

Sustitución: Hidróxido de sodio, terc-butóxido de potasio; condiciones de reacción disolventes apróticos polares, temperaturas elevadas.

Principales productos formados

Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.

Reducción: Derivados reducidos con átomos de hidrógeno que reemplazan los átomos de cloro.

Sustitución: Derivados sustituidos con varios grupos funcionales que reemplazan los átomos de cloro.

Aplicaciones Científicas De Investigación

Chemistry

N-(3,5-dichlorophenyl)imidodicarbonimidic diamide serves as a building block in the synthesis of more complex organic molecules. It is utilized as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution enhances its utility in synthetic chemistry.

Biology

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Exhibiting effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation by targeting specific enzymes involved in DNA synthesis.

Medicine

In medical research, this compound is explored for:

- Therapeutic Applications : Particularly in the treatment of infectious diseases and cancer. Preclinical studies have evaluated its efficacy and safety as a chemotherapeutic agent.

- Mechanism of Action : The compound is known to inhibit thymidylate synthase (TYMS), essential for DNA synthesis and repair, thus disrupting the proliferation of cancer cells.

Industry

In industrial applications, this compound is employed in the production of polymers and resins. Its chemical properties make it suitable for various formulations in materials science.

Case Study 1: Antitumor Efficacy

A study on various cancer cell lines revealed that this compound significantly inhibited cell proliferation with an IC50 value in the low micromolar range. This suggests potential development as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In vitro assays showed effective antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentration (MIC) values were determined to be within a therapeutically relevant range, indicating its potential use as an antimicrobial agent.

Mecanismo De Acción

El mecanismo de acción de N-(3,5-diclorofenil)imidodicarbonimidida diamida implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas y proteínas, lo que lleva a la interrupción de los procesos celulares. Por ejemplo, puede inhibir la actividad de las enzimas implicadas en la replicación del ADN o la síntesis de proteínas, lo que resulta en la inhibición del crecimiento y proliferación celular. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The imidodicarbonimidic diamide group is a hallmark of biguanide derivatives, which are known for diverse biological activities. Key structural analogs differ in:

- Substituent position on the phenyl ring : Chlorine or other groups (e.g., methoxy, trifluoromethyl) at positions 2, 3, 4, or 3.

- Core functional groups : Replacement of the imidodicarbonimidic diamide with succinimide, cyclopropane dicarboximide, or urea.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Polarity : Imidodicarbonimidic diamides are more polar than urea or dicarboximide derivatives due to multiple hydrogen-bonding sites.

- Stability : Cyclopropane dicarboximides (procymidone) exhibit greater environmental persistence compared to hydrolytically labile succinimides (NDPS) .

Actividad Biológica

N-(3,5-dichlorophenyl)imidodicarbonimidic diamide, also known as a derivative of imidodicarbonimidic diamide, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHClN

- Molecular Weight : 237.2584 g/mol

- Synonyms : N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide

This compound features a dichlorophenyl group attached to an imidodicarbonimidic backbone, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Notably, it has been identified as an inhibitor of thymidylate synthase (TYMS), an essential enzyme in DNA synthesis and repair. The inhibition of TYMS can lead to reduced proliferation of cancer cells by disrupting nucleotide synthesis .

Biological Activity Overview

-

Antitumor Activity :

- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including malignant melanoma and breast cancer cells. The selectivity index indicates a higher toxicity towards cancer cells compared to normal cells, suggesting potential for therapeutic use in oncology .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation with an IC50 value in the low micromolar range. This suggests that the compound could be developed further as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In vitro assays revealed that the compound showed effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be within a therapeutically relevant range.

Q & A

Q. What are the recommended synthetic routes for N-(3,5-dichlorophenyl)imidodicarbonimidic diamide, and how can structural purity be validated?

- Methodological Answer : The compound can be synthesized via condensation reactions involving malic acid derivatives and 3,5-dichloroaniline, followed by functionalization (e.g., succinic anhydride coupling for hapten preparation). Structural validation requires multi-technique characterization:

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., imide, amide bonds).

- Nuclear Magnetic Resonance (¹H NMR) : Identifies proton environments and substitution patterns.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and purity .

- X-ray Crystallography (if applicable): Resolves 3D conformation.

Q. How do experimental models assess the acute nephrotoxicity of N-(3,5-dichlorophenyl)-containing compounds?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are dosed intraperitoneally or orally with the compound. Toxicity endpoints include:

- Biomarkers : Blood urea nitrogen (BUN), serum creatinine, and urinary protein levels.

- Histopathology : Renal tubular necrosis or inflammation.

- Time-course studies : Monitor onset (24–48 hours) and recovery (7–14 days post-exposure). Gender differences in sensitivity (e.g., higher susceptibility in male rats) must be controlled .

Q. What are the primary applications of N-(3,5-dichlorophenyl) derivatives in agricultural research?

- Methodological Answer : Structurally related compounds like Procymidone (N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropanedicarboximide) are used as fungicides. Research protocols evaluate:

- Efficacy : Dose-response studies on crop pathogens (e.g., Botrytis cinerea in strawberries).

- Environmental persistence : Soil half-life and metabolite profiling via HPLC .

Advanced Research Questions

Q. How does metabolic activation via cytochrome P450 (CYP) enzymes influence the toxicity of N-(3,5-dichlorophenyl)succinimide (NDPS)?

- Methodological Answer : NDPS requires bioactivation by hepatic CYP enzymes (e.g., CYP2E1) to generate reactive intermediates. Experimental approaches include:

- Enzyme induction : Pretreatment with acetone or ethanol to upregulate CYP isoforms.

- Inhibitor studies : Co-administration of CYP inhibitors (e.g., disulfiram) to block bioactivation.

- Metabolite profiling : LC-MS/MS identification of nephrotoxic metabolites like N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS). Enhanced toxicity in acetone-pretreated rats correlates with CYP2E1 induction .

Q. What contradictory findings exist regarding dose-dependent interactions between N-(3,5-dichlorophenyl) derivatives and CYP inducers?

- Methodological Answer : While high-dose acetone (≥500 mg/kg) potentiates NDPS nephrotoxicity via CYP2E1 induction, lower doses (≤200 mg/kg) show no effect. Contradictions arise from:

Q. How can structure-activity relationships (SAR) guide the design of N-(3,5-dichlorophenyl) analogs with improved anticancer activity?

- Methodological Answer : SAR studies on pyrazoline and chalcone derivatives reveal:

- Electron-withdrawing groups (e.g., Cl at 3,5-positions) enhance cytotoxicity.

- Triazine hybrids : Incorporating 1,3,5-triazine moieties improves DNA intercalation and topoisomerase inhibition.

- In silico modeling : Molecular docking (e.g., with EGFR or PARP targets) prioritizes candidates for synthesis.

Example: N-(3,5-dichlorophenyl)pyrazoline-triazine hybrids show IC₅₀ values <10 µM in breast cancer cell lines .

Q. What methodologies resolve discrepancies in gender-specific toxicity of N-(3,5-dichlorophenyl) metabolites?

- Methodological Answer : Gender dimorphism in toxicity (e.g., higher NDHS nephrotoxicity in male rats) is investigated via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.